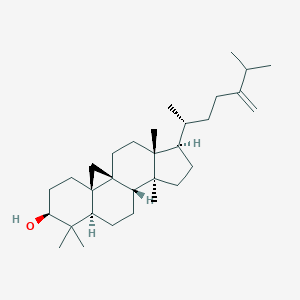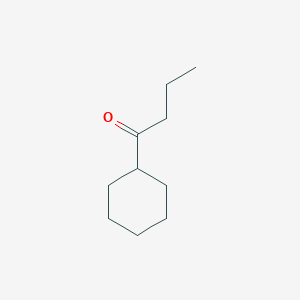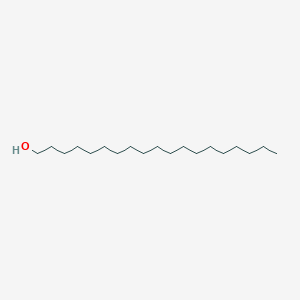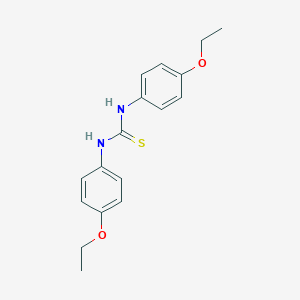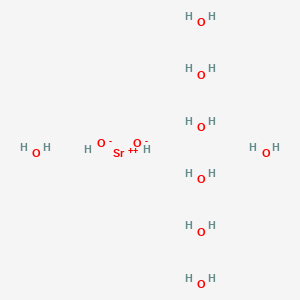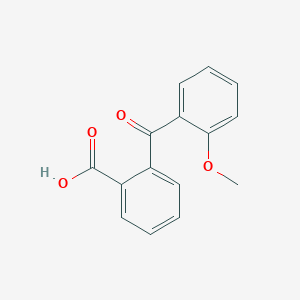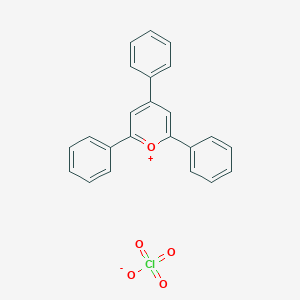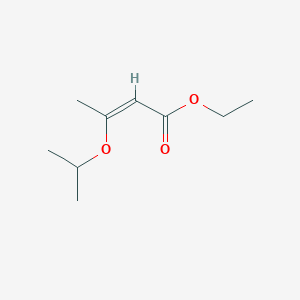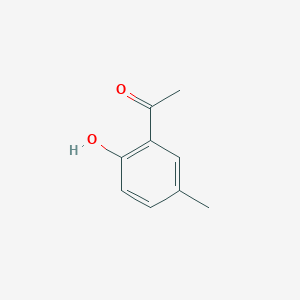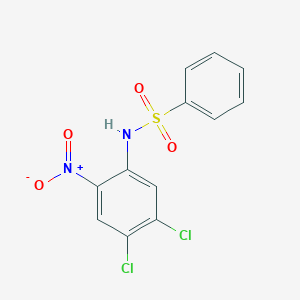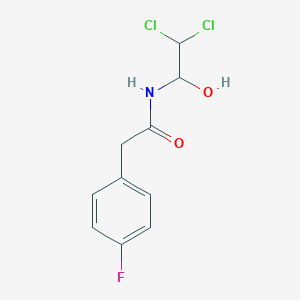
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as DCFH-DA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used to measure intracellular reactive oxygen species (ROS) levels in various biological systems.
作用機序
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a non-fluorescent compound that can freely diffuse across the cell membrane. Once inside the cell, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the intracellular ROS levels.
生化学的および生理学的効果
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. However, it is important to note that the oxidation of DCFH by ROS is not specific to any particular ROS species, and the fluorescence intensity of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds.
実験室実験の利点と制限
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has several advantages over other fluorescent probes used to measure intracellular ROS levels. It has a high sensitivity and can detect ROS levels in real-time, making it useful for monitoring changes in ROS levels during cellular processes. Additionally, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is relatively easy to use and does not require specialized equipment. However, it is important to note that the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has some limitations. The fluorescence of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds. Additionally, the oxidation of DCFH by ROS is not specific to any particular ROS species, which can make it difficult to distinguish between different ROS species.
将来の方向性
There are several future directions for the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in scientific research. One area of interest is the development of new fluorescent probes that are more specific for different ROS species. Additionally, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in combination with other fluorescent probes can provide a more comprehensive understanding of the underlying mechanisms of oxidative stress in various biological systems. Furthermore, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in in vivo studies can provide valuable insights into the role of ROS in disease progression and treatment.
合成法
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide can be synthesized by reacting 2,2-dichloroethanol with 4-fluoroacetophenone in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride.
科学的研究の応用
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is commonly used as a fluorescent probe to measure intracellular ROS levels in various biological systems, including cells, tissues, and organs. ROS are highly reactive molecules that play a crucial role in cellular signaling and oxidative stress. The measurement of intracellular ROS levels is important in understanding the underlying mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
CAS番号 |
1212-25-5 |
|---|---|
製品名 |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
分子式 |
C10H10Cl2FNO2 |
分子量 |
266.09 g/mol |
IUPAC名 |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2FNO2/c11-9(12)10(16)14-8(15)5-6-1-3-7(13)4-2-6/h1-4,9-10,16H,5H2,(H,14,15) |
InChIキー |
LNMOMAPHKHLJLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
同義語 |
N-(2,2-Dichloro-1-hydroxyethyl)-4-fluorobenzeneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



